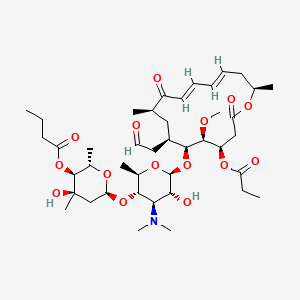
Ethanol--oxotungsten (4/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol–oxotungsten (4/1) is a chemical compound that combines ethanol and oxotungsten in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–oxotungsten (4/1) typically involves the reaction of tungsten oxide with ethanol under controlled conditions. One common method is the sol-gel process, where tungsten oxide is dissolved in ethanol, followed by hydrolysis and condensation reactions to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of ethanol–oxotungsten (4/1).
Industrial Production Methods: In an industrial setting, the production of ethanol–oxotungsten (4/1) may involve large-scale sol-gel processes or other methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the production of the compound in larger quantities, suitable for commercial applications.
化学反应分析
Types of Reactions: Ethanol–oxotungsten (4/1) can undergo various chemical reactions, including:
Oxidation: The ethanol component can be oxidized to form acetaldehyde or acetic acid.
Reduction: The tungsten component can be reduced to lower oxidation states.
Substitution: The hydroxyl group in ethanol can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products:
Oxidation: Acetaldehyde, acetic acid.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various substituted ethanol derivatives.
科学研究应用
Ethanol–oxotungsten (4/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, coatings, and sensors.
作用机制
The mechanism of action of ethanol–oxotungsten (4/1) involves its interaction with various molecular targets and pathways:
Catalysis: The tungsten component acts as a catalyst, facilitating chemical reactions by lowering activation energy.
Antimicrobial Activity: The ethanol component disrupts microbial cell membranes, leading to cell death.
Drug Delivery: The compound can encapsulate drugs, allowing for controlled release and targeted delivery.
相似化合物的比较
Ethanol–oxotungsten (4/1) can be compared with other similar compounds, such as:
Ethanol–oxomolybdenum (4/1): Similar catalytic properties but different reactivity and stability.
Ethanol–oxovanadium (4/1): Different oxidation states and applications in redox reactions.
Ethanol–oxochromium (4/1): Known for its use in oxidation reactions but with different toxicity profiles.
Uniqueness: Ethanol–oxotungsten (4/1) is unique due to its specific combination of ethanol and tungsten, offering distinct catalytic and antimicrobial properties that are not found in other similar compounds.
属性
CAS 编号 |
25578-33-0 |
|---|---|
分子式 |
C8H24O5W |
分子量 |
384.11 g/mol |
IUPAC 名称 |
ethanol;oxotungsten |
InChI |
InChI=1S/4C2H6O.O.W/c4*1-2-3;;/h4*3H,2H2,1H3;; |
InChI 键 |
QOMJYSAOVLPLLG-UHFFFAOYSA-N |
规范 SMILES |
CCO.CCO.CCO.CCO.O=[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
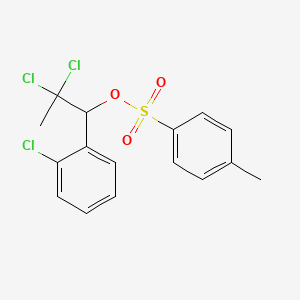
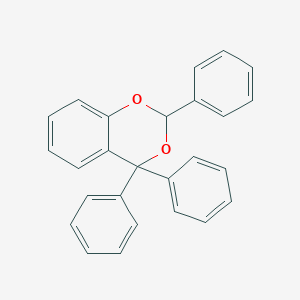

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
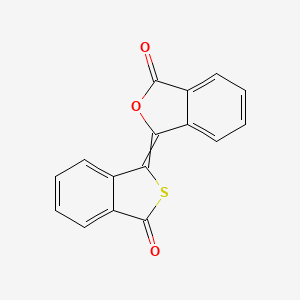
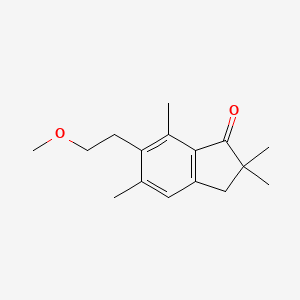

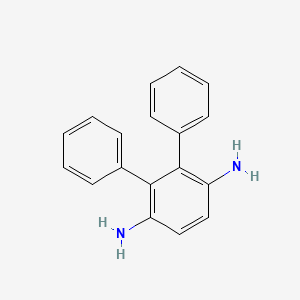
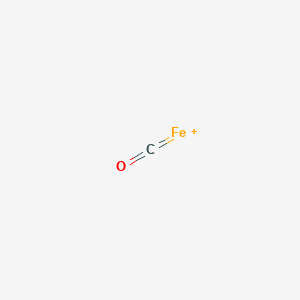
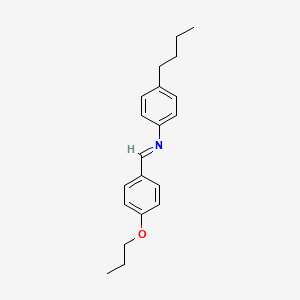
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
